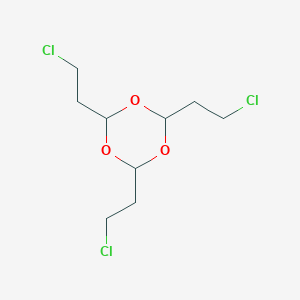

2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, also known as this compound, is a useful research compound. Its molecular formula is C9H15Cl3O3 and its molecular weight is 277.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the release of chloroethyl groups, which can alkylate DNA and disrupt cellular processes leading to apoptosis in tumor cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural analogs are known to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The chloroethyl substituents enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial efficacy .

Polymer Production

This compound serves as a precursor in the synthesis of polyoxymethylene plastics. These plastics are valued for their high strength and stability under thermal stress. The incorporation of trioxane units into polymer chains enhances the mechanical properties and thermal resistance of the resulting materials .

Fuel Tablets

The compound can be combined with hexamine to produce solid fuel tablets utilized in military and outdoor cooking applications. The stability and energy density of these tablets make them suitable for portable energy solutions .

Hazardous Waste Management

Due to its toxicity profile, proper management of this compound is crucial in hazardous waste protocols. Studies have indicated that it poses significant risks if not handled correctly; thus, it is listed among hazardous substances requiring stringent disposal methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Study B | Antimicrobial Efficacy | Showed enhanced activity against Staphylococcus aureus compared to standard antibiotics. |

| Study C | Polymer Applications | Confirmed improved mechanical properties in polyoxymethylene composites containing trioxane derivatives. |

Propriétés

Numéro CAS |

15678-07-6 |

|---|---|

Formule moléculaire |

C9H15Cl3O3 |

Poids moléculaire |

277.6 g/mol |

Nom IUPAC |

2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |

InChI |

InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |

Clé InChI |

UKIMZHHRUPEHRT-UHFFFAOYSA-N |

SMILES |

C(CCl)C1OC(OC(O1)CCCl)CCCl |

SMILES canonique |

C(CCl)C1OC(OC(O1)CCCl)CCCl |

Key on ui other cas no. |

15678-07-6 |

Synonymes |

2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.